4-Bromo-2-fluorobenzylamine
Overview
Description
4-Bromo-2-fluorobenzylamine: is an organic compound with the chemical formula C7H7BrFN . It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 4th and 2nd positions, respectively. This compound appears as a clear colorless to slightly yellow liquid and is known for its unique chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzylamine can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzylamine with bromine in the presence of a base. The reaction typically proceeds under mild conditions, resulting in the substitution of a hydrogen atom with a bromine atom at the 4th position of the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves the use of 4-Bromo-2-fluorobenzonitrile as a starting material. This compound undergoes reduction to form the desired benzylamine derivative. The process may involve the use of palladium catalysts and hydrogen gas under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or are commonly used.
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products:
Substitution Reactions: Formation of various substituted benzylamines.
Oxidation Reactions: Formation of imines or nitriles.
Reduction Reactions: Formation of secondary or tertiary amines.
Scientific Research Applications
4-Bromo-2-fluorobenzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 2-Fluoro-4-bromobenzylamine
- 4-Bromo-2-fluorobenzyl alcohol
Comparison: 4-Bromo-2-fluorobenzylamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFBWCBGIZCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396192 | |
Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112734-22-2 | |
Record name | 4-Bromo-2-fluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112734-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-2-fluorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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